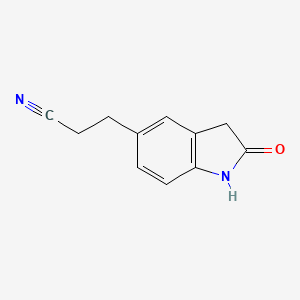

5-Cyanoethyl-2-oxindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(2-oxo-1,3-dihydroindol-5-yl)propanenitrile |

InChI |

InChI=1S/C11H10N2O/c12-5-1-2-8-3-4-10-9(6-8)7-11(14)13-10/h3-4,6H,1-2,7H2,(H,13,14) |

InChI Key |

SOFWMZAVOINJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCC#N)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Cyanoethyl 2 Oxindole

Fundamental Reactivity of the 2-Oxindole Core

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, largely due to its susceptibility to a variety of chemical transformations. The reactivity of this core is dictated by the interplay between the lactam functionality and the aromatic ring.

The methylene protons at the C3 position of the 2-oxindole ring exhibit notable acidity due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate anion. This anion is a key intermediate in many functionalization reactions of the 2-oxindole core. The negative charge is delocalized between the C3 carbon and the oxygen atom of the carbonyl group, with contributing resonance structures that allow for reactions at either the carbon or the oxygen, although C-alkylation is typically favored.

The nucleophilic C3 enolate readily participates in reactions with a wide range of electrophiles, with alkylation being a prominent example. This reaction allows for the introduction of various alkyl substituents at the C3 position, a common strategy in the synthesis of bioactive molecules. nih.govacs.org The choice of base, solvent, and electrophile can influence the efficiency and selectivity of the alkylation. Both mono- and di-alkylation at the C3 position are possible, leading to the formation of tertiary and quaternary carbon centers, respectively. nih.gov Nickel-catalyzed C-3 selective alkylation of 2-oxindoles using secondary alcohols has also been demonstrated. acs.org

Table 1: Examples of C3-Alkylation of 2-Oxindoles

| Electrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides | Phase-transfer catalysis | 3-Alkyl-2-oxindoles | nih.gov |

| Secondary Alcohols | Nickel catalyst | 3-Alkyl-2-oxindoles | acs.org |

| Allylic Carbonates | Molybdenum catalyst | 3-Allyl-2-oxindoles | nih.gov |

The acidic C3 protons of the 2-oxindole core enable its participation in condensation reactions with carbonyl compounds, such as aldehydes and ketones. organic-chemistry.orgresearchgate.net These reactions, which are analogous to the Aldol condensation, typically proceed via the enolate intermediate and result in the formation of 3-alkylidene-2-oxindoles. organic-chemistry.orgnih.gov These products contain an exocyclic double bond at the C3 position, which can serve as a handle for further synthetic manipulations. A variety of catalysts, including bases like potassium hydroxide, can be employed to facilitate these transformations. researchgate.net

The 2-oxindole ring system can undergo oxidation at several positions. Oxidation of the C3 position can lead to the formation of isatin (indole-2,3-dione) derivatives, which are themselves valuable synthetic intermediates. Furthermore, oxidative cleavage of the C2-C3 bond of the oxindole (B195798) ring has been reported, offering a pathway to structurally distinct heterocyclic scaffolds and aniline derivatives. caltech.edu Various oxidizing agents and conditions have been developed for the regioselective oxidation of indoles to 2-oxindoles, which can be a key step in the synthesis of functionalized oxindole cores. rsc.orgnih.govresearchgate.netdntb.gov.ua

Reactivity of the Cyanoethyl Moiety

The cyanoethyl group at the 5-position of the 2-oxindole ring provides an additional site for chemical modification, independent of the reactivity of the oxindole core.

The nitrile group of the cyanoethyl moiety is susceptible to nucleophilic attack. A particularly important transformation is the [2+3] cycloaddition reaction with azides to form tetrazoles. nih.govnih.gov This reaction is a powerful tool for converting the nitrile functionality into a bioisosterically equivalent tetrazole ring, a common feature in many pharmaceutical agents. The reaction is often carried out at elevated temperatures and can be catalyzed by various reagents. organic-chemistry.orgresearchgate.net The mechanism of this transformation is thought to involve the formation of an imidoyl azide intermediate, which then cyclizes to the tetrazole product. nih.gov

Table 2: Formation of Tetrazoles from Nitriles

| Azide Source | Conditions | Key Feature | Reference |

|---|---|---|---|

| Sodium Azide | Elevated temperature | Common and direct method | nih.gov |

| Hydrazoic Acid | N/A | Used in the synthesis of various tetrazoles | nih.gov |

Hydrolysis of the Nitrile Functionality

The cyano group (nitrile) of 5-Cyanoethyl-2-oxindole is a key functional handle that can be readily transformed into other valuable functionalities, primarily a carboxylic acid or a primary amide, through hydrolysis. This transformation can be achieved under either acidic or basic conditions, with the reaction proceeding through an amide intermediate. sioc-journal.cnacs.orgresearchgate.net

Under acid-catalyzed conditions , the oxindole derivative is typically heated under reflux with a dilute mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). acs.orgresearchgate.net The reaction mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which rearranges to a more stable amide intermediate. researchgate.net With continued heating in the acidic medium, this amide is further hydrolyzed to yield the corresponding carboxylic acid, 3-(2-oxoindolin-5-yl)propanoic acid, and an ammonium salt. acs.org

Conversely, base-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). acs.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. sioc-journal.cnresearchgate.net This process initially forms an amide intermediate. If the reaction conditions are mild (e.g., controlled temperature), the amide can sometimes be isolated as the primary product. rsc.org However, under more vigorous conditions (e.g., prolonged heating), the amide undergoes further hydrolysis to form the carboxylate salt, in this case, sodium 3-(2-oxoindolin-5-yl)propanoate. acs.orgresearchgate.net To obtain the free carboxylic acid, a final acidification step with a strong acid is required to protonate the carboxylate salt. researchgate.net

The choice between acidic and basic hydrolysis can be influenced by the stability of other functional groups within the molecule. For sensitive substrates, milder hydrolysis methods, such as using sodium peroxide at a controlled temperature, have been developed to achieve high yields of the carboxylic acid. nih.gov

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 3-(2-oxoindolin-5-yl)propanamide | 3-(2-oxoindolin-5-yl)propanoic acid |

| Basic Hydrolysis | NaOH(aq), Heat, followed by H⁺ workup | 3-(2-oxoindolin-5-yl)propanamide | 3-(2-oxoindolin-5-yl)propanoic acid |

Further Functionalization at the Ethyl Linkage

The ethyl linkage in this compound provides additional opportunities for derivatization, primarily through reactions involving the nitrile group or the adjacent methylene carbons.

Reduction of the Nitrile Group: One of the most common transformations is the reduction of the nitrile to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or platinum dioxide. berkeley.edu This reaction converts the 5-cyanoethyl group into a 5-(3-aminopropyl) group, introducing a basic primary amine functionality that is valuable for further derivatization, such as amide or sulfonamide formation. The selective reduction of a nitrile in the presence of the oxindole's amide carbonyl is generally feasible, as amides are less reactive towards many hydride reagents than nitriles. researchgate.net Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction of the nitrile to an aldehyde after a hydrolysis workup, yielding 5-(3-oxopropyl)-2-oxindole.

Reactions at the α-Carbon: The methylene group alpha to the nitrile (C-H bonds adjacent to the -CN group) is weakly acidic and can be deprotonated by a strong base. The resulting carbanion can act as a nucleophile in reactions with electrophiles like alkyl halides, allowing for the introduction of substituents at this position. rsc.org This strategy enables the synthesis of more complex side chains attached to the C5 position of the oxindole ring.

Side-Chain Oxidation: The benzylic carbon of the ethyl group (the CH₂ group directly attached to the aromatic ring) is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize benzylic carbons that have at least one hydrogen atom to a carboxylic acid. wikipedia.orgacs.org In the case of this compound, this would lead to the cleavage of the ethyl chain and formation of 2-oxoindole-5-carboxylic acid. This reaction provides a route to introduce a carboxyl group directly onto the aromatic ring.

Regioselective Transformations and Functional Group Compatibility in Oxindole Chemistry

The this compound molecule possesses several distinct reactive sites: the amide nitrogen (N1), the enolizable α-carbon (C3), the aromatic ring (C4, C6, C7), and the cyanoethyl side chain at C5. Achieving regioselectivity—the ability to react a single site while leaving others untouched—is crucial for the controlled synthesis of complex derivatives. acs.org

The relative acidity of the protons at N1 and C3 dictates the outcome of reactions involving bases. The N-H proton is generally more acidic and is readily deprotonated by common bases. This allows for selective N-alkylation or N-acylation . To promote reactions at other sites, the nitrogen is often protected. nih.govwikipedia.org Common protecting groups for the oxindole nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), which can be introduced using sodium carbonate as a base. acs.org Electron-withdrawing protecting groups on the nitrogen can also activate the oxindole ring for other transformations. libretexts.orgmdpi.com

With the nitrogen protected, the C3 position becomes the most acidic site. Deprotonation with a strong base like lithium diisopropylamide (LDA) or butyllithium generates an enolate, which can then react with various electrophiles for C3-alkylation or arylation. researchgate.netrsc.org The choice of reaction conditions, including the base and solvent, can be tuned to favor either N- or C-alkylation. nih.gov For instance, metal-free C3-alkylation has been achieved using a B(C₆F₅)₃ catalyst, which demonstrates excellent chemoselectivity by avoiding N-alkylation. researchgate.net

Functionalization of the aromatic ring (C4, C6, C7) typically requires harsher conditions or directed C-H activation strategies. organic-chemistry.org The inherent electronic properties of the oxindole ring direct electrophilic substitution, but achieving high regioselectivity can be challenging. Modern methods involving transition-metal-catalyzed C-H functionalization have provided more precise control over which position on the benzene (B151609) moiety is modified. organic-chemistry.org

Functional group compatibility is a key consideration in all these transformations. The cyanoethyl group at the C5 position is generally robust and compatible with many reaction conditions used for modifying the oxindole core, including various palladium-catalyzed cyclization and arylation reactions that exhibit high functional group tolerance. sioc-journal.cn

Derivatization for Advanced Molecular Scaffolds and Chemical Libraries

This compound serves as a versatile starting material for the generation of diverse and complex molecular scaffolds, which are essential for building chemical libraries for drug discovery.

The oxindole core can be elaborated into larger, fused polyheterocyclic systems through annulation and cycloaddition reactions. These strategies involve building additional rings onto the oxindole framework.

One common approach is the [3+2] cycloaddition reaction , where an exocyclic double bond is first installed at the C3 position to create a 3-alkylidene-2-oxindole. This intermediate can then act as a dipolarophile, reacting with 1,3-dipoles like azomethine ylides or nitrones to form five-membered heterocyclic rings. sioc-journal.cnmdpi.com While this often leads to spirocyclic systems, certain reaction pathways can result in fused structures.

Annulation reactions , such as the aza-Robinson annulation, provide a pathway to construct a new six-membered ring fused to the oxindole core. nih.gov This typically involves a sequence of a Michael addition followed by an intramolecular aldol condensation. Furthermore, transition-metal catalysis, particularly with rhodium(III), enables C-H activation and annulation reactions to build fused tricyclic systems like sioc-journal.cnbalasubramanian.co.ukoxazino[3,4-a]indolones from N-substituted indoles. acs.org Cascade or domino reactions, initiated by Friedel-Crafts or other processes, allow for the one-pot synthesis of complex polyheterocycles from simple oxindole precursors. researchgate.net For example, Lewis acid-catalyzed domino ring-opening and ring-annulation of activated spiro-aziridine oxindoles with heteroarenes can produce spiro-oxindole-fused pyrrolidines. rsc.org

The synthesis of spirooxindoles, where the C3 carbon of the oxindole is a spiro center for another ring, is a highly active area of research due to the prevalence of this motif in bioactive natural products. sioc-journal.cnberkeley.edu

A primary method for constructing spirooxindoles is the 1,3-dipolar cycloaddition reaction . researchgate.netrsc.org Typically, an azomethine ylide is generated in situ from the condensation of isatin (an oxidized precursor to the oxindole core) and an α-amino acid like L-proline. This ylide then reacts with a dipolarophile to create a spiro-pyrrolidine ring at the C3 position. researchgate.netnih.govrug.nl

Another major strategy begins with a Knoevenagel condensation of isatin with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). acs.orgresearchgate.net This creates a highly reactive 3-ylideneoxindole intermediate. This intermediate can then participate in a variety of subsequent reactions, including Michael additions or cycloadditions, to form the spirocyclic system. acs.org For instance, a DBU-catalyzed [3+2] cycloaddition of 3-ylidene oxindoles with 3-benzylidene succinimides furnishes spirooxindole derivatives. nih.gov

Both transition-metal catalysis and organocatalysis are extensively used to control the stereoselectivity of these reactions. sioc-journal.cnwikipedia.orgbalasubramanian.co.uk Catalysts based on metals like silver, zinc, and manganese have been employed in various condensation and cycloaddition reactions. sioc-journal.cnacs.org Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective in promoting asymmetric domino reactions to produce highly enantioenriched spirooxindoles. researchgate.netbalasubramanian.co.uk

| Strategy | Key Intermediates/Precursors | Typical Reaction Type | Resulting Spiro-Ring |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | [3+2] Cycloaddition | Pyrrolidine, Pyrrolizine |

| Knoevenagel Condensation Cascade | Isatin, Active Methylene Compound | Michael Addition, [3+2] Cycloaddition | Pyrrolidine, Dihydropyridine |

| Metal-Catalyzed Annulation | Isatin, Diketones, Enamines | Condensation/Cyclization | Various functionalized carbocycles |

| Organocatalytic Domino Reaction | Isatin-derived Ketimines, Enones | aza-Michael/Cyclization | Oxazolidine |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the oxindole scaffold. These reactions typically require the presence of a halide (e.g., Br, I) or triflate on the aromatic ring of the oxindole, which can be installed through standard halogenation methods.

The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halogenated this compound (e.g., at the C7 position) could be coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids to introduce diverse substituents onto the aromatic core. nih.govnih.gov

The Heck reaction , another palladium-catalyzed process, forms a C-C bond between an organohalide and an alkene. acs.org Intramolecular Heck reactions are well-established for the synthesis of the oxindole ring itself, and intermolecular versions can be used to append alkenyl groups to a halo-oxindole. rsc.orgbalasubramanian.co.uk

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. libretexts.org Applying this to a halogenated this compound would allow for the introduction of a wide array of amino functionalities, which are crucial in many pharmaceutical compounds.

The Sonogashira coupling provides a route to C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction could be used to install alkynyl groups on the oxindole ring, which are valuable handles for further chemistry, such as click reactions or conversion to other functional groups. mdpi.com

More recently, direct C-H activation/arylation has emerged as a more atom-economical alternative to traditional cross-coupling. nih.gov These methods bypass the need for pre-halogenation of the oxindole, allowing for the direct coupling of a C-H bond on the aromatic ring with a coupling partner. While regioselectivity can be a challenge, specific directing groups and catalyst systems have been developed to control the site of functionalization. nih.gov

Thiocyanation Reactions at C(sp²)–H and C(sp³)–H Bonds

The direct introduction of a thiocyanate (–SCN) group into organic molecules represents an efficient strategy for the synthesis of aryl thiocyanates, which are versatile precursors for various sulfur-containing compounds. jchemlett.comresearchgate.net For the 2-oxindole scaffold, direct C–H thiocyanation offers a streamlined alternative to traditional methods that may require pre-functionalization of the starting materials. Research into metal-free C–H thiocyanation has identified effective protocols for electron-rich heteroaromatic compounds, including oxindoles. jchemlett.com

One of the earliest and most direct methods involves the use of ammonium thiocyanate (NH₄SCN) in the presence of an oxidant. jchemlett.com Molecular iodine (I₂) has been proven to be a particularly effective mediator for this transformation. When various electron-rich heteroaromatic compounds are treated with NH₄SCN and stoichiometric amounts of iodine in methanol at room temperature, the corresponding (hetero)aryl thiocyanates are formed in good to excellent yields with high mono-selectivity. jchemlett.com

In the case of oxindoles, this reaction proceeds with excellent regioselectivity, with the thiocyanation occurring specifically at the C-5 position of the oxindole ring. jchemlett.com This selectivity is attributed to the electronic properties of the oxindole system. The reaction is compatible with both N-protected and NH-free oxindoles. jchemlett.com The general mechanism involves the oxidation of the thiocyanate anion to generate an electrophilic thiocyanating species, which then attacks the electron-rich aromatic ring of the oxindole.

A summary of a typical iodine-mediated thiocyanation reaction for oxindoles is presented below.

| Reagents | Oxidant | Solvent | Temperature | Position of Substitution | Yield |

| NH₄SCN | I₂ | MeOH | Room Temp. | C-5 | Good to Excellent |

| Data derived from a general protocol for heteroaromatic compounds, including oxindoles. jchemlett.com |

This method highlights a significant advancement in the functionalization of oxindole cores, providing a metal-free, regioselective, and efficient pathway to 5-thiocyanato-2-oxindole derivatives under mild reaction conditions. jchemlett.com

N-Arylation Strategies for Oxindole Derivatives

N-arylation of the oxindole scaffold is a critical transformation for the synthesis of a diverse range of biologically active molecules and functional materials. Several strategies have been developed to achieve this C–N bond formation, broadly categorized into transition-metal-catalyzed and transition-metal-free methods.

Transition-metal-catalyzed approaches, such as the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed), are powerful tools for the N-arylation of indoles and related heterocycles. nih.govresearchgate.net These reactions typically involve the cross-coupling of an oxindole with an aryl halide in the presence of a metal catalyst, a ligand, and a base. Copper-catalyzed N-arylation, in particular, has seen significant development, with modern protocols allowing the reaction to proceed under milder conditions. researchgate.net For instance, the use of a CuI/phenanthroline catalytic system has been effective for the C–N cross-coupling of indole (B1671886) derivatives with aryl iodides. researchgate.net

More recently, transition-metal-free approaches have gained attention as more sustainable and cost-effective alternatives. One notable strategy involves a visible-light-promoted direct arylation of oxindoles with (hetero)aryl halides. rsc.org This reaction proceeds at ambient temperature without the need for a transition metal or a photoredox catalyst. The mechanism is believed to involve the formation of a photon-absorbing electron-donor-acceptor (EDA) complex between the electron-rich oxindole enolate and the electron-deficient aryl halide. rsc.org Irradiation with visible light initiates an intermolecular electron transfer, leading to a radical chain mechanism that results in the formation of the N-arylated product. rsc.org

A comparison of different N-arylation strategies applicable to oxindole derivatives is outlined in the table below.

| Strategy | Catalyst/Promoter | Aryl Source | Key Features |

| Ullmann Condensation | Copper salts (e.g., CuI) | Aryl Halides | Well-established, versatile for various aryl halides. researchgate.net |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl Halides/Triflates | Broad substrate scope, high efficiency. nih.gov |

| Photochemical Arylation | Visible Light (metal-free) | (Hetero)aryl Halides | Transition-metal-free, operates at ambient temperature, relies on EDA complex formation. rsc.org |

These diverse strategies provide a robust toolkit for chemists to synthesize N-aryloxindole derivatives, enabling the exploration of their chemical and biological properties. The choice of method often depends on the specific substrates, desired functional group tolerance, and considerations for process sustainability.

Spectroscopic Characterization of 5 Cyanoethyl 2 Oxindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 5-Cyanoethyl-2-oxindole in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, a complete picture of the molecule's connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the oxindole (B195798) core and the cyanoethyl side chain. The parent 2-oxindole provides a baseline for the chemical shifts of the core protons. spectrabase.com The introduction of the cyanoethyl group at the C-5 position modifies the electronic environment and, consequently, the splitting patterns and chemical shifts of the aromatic protons.

The protons of the methylene group at C-3 of the oxindole ring typically appear as a singlet. The aromatic region will display signals corresponding to the protons at C-4, C-6, and C-7. Due to the substitution at C-5, the proton at C-4 is expected to appear as a doublet, H-6 as a singlet or a narrow doublet, and H-7 as a doublet. The N-H proton of the lactam will appear as a singlet, often broad, at a downfield chemical shift.

The cyanoethyl side chain introduces two new signals: a triplet for the methylene group adjacent to the aromatic ring (-Ar-CH₂ -) and another triplet for the methylene group adjacent to the cyano group (-CH₂ -CN). These two groups will show coupling to each other.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.5 | Singlet | - |

| H-4 | ~7.2 | Doublet | ~8.0 |

| H-6 | ~7.0 | Doublet of Doublets | ~8.0, ~1.5 |

| H-7 | ~6.8 | Doublet | ~8.0 |

| N-H | ~8.0-10.5 (solvent dependent) | Singlet (broad) | - |

| -CH₂-Ar | ~2.9 | Triplet | ~7.5 |

| -CH₂-CN | ~2.6 | Triplet | ~7.5 |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound will feature signals for the eight carbons of the oxindole core and the three carbons of the cyanoethyl side chain. The most downfield signal is attributed to the carbonyl carbon (C-2) of the lactam due to its deshielded nature. The quaternary carbons (C-3a, C-5, C-7a) will typically show lower intensity peaks. The nitrile carbon (-C≡N) appears in the characteristic region around 118-120 ppm. The methylene carbons of the side chain and the C-3 carbon of the ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~175-178 |

| C-3 (CH₂) | ~36 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~135 |

| C-6 | ~128 |

| C-7 | ~110 |

| C-7a | ~142 |

| -C H₂-Ar | ~35 |

| -C H₂-CN | ~18 |

| -C≡N | ~119 |

While this compound is an achiral molecule without complex stereochemistry, advanced 2D NMR techniques are invaluable for unambiguous assignment of the ¹H and ¹³C signals, confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the two methylene groups of the cyanoethyl chain and between adjacent aromatic protons, such as H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-3 to C-3, H-4 to C-4).

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in a molecule by their unique vibrational frequencies. The spectrum of this compound is expected to show strong, characteristic absorption bands for the amide N-H, the amide carbonyl (C=O), and the nitrile (C≡N) groups. researchgate.netresearchgate.net

The N-H stretching vibration of the lactam typically appears as a sharp to medium band in the region of 3200-3400 cm⁻¹. The most intense peak in the spectrum is expected to be the amide C=O stretch (Amide I band), located around 1700-1720 cm⁻¹. The presence of the cyanoethyl group is confirmed by a sharp, medium-intensity absorption band for the C≡N stretch in the 2240-2260 cm⁻¹ region. Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring. ias.ac.in

Table 3: Characteristic FT-IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Nitrile C≡N | Stretch | 2240 - 2260 | Medium, Sharp |

| Amide C=O | Stretch (Amide I) | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C | Stretch | 1610, 1480 | Medium to Weak |

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule's chromophore. The core 2-oxindole structure is the primary chromophore in this compound. nih.gov In general, 2-oxindole derivatives exhibit characteristic absorption maxima (λmax) in the ultraviolet region. researchgate.netnih.gov

The introduction of the 5-cyanoethyl group onto the benzene (B151609) ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 2-oxindole. This is due to the electronic perturbation of the aromatic system by the substituent. The UV-Vis spectrum would likely display two main absorption bands, characteristic of the π → π* transitions within the fused aromatic system.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be used for characterization. Many indole (B1671886) and oxindole derivatives are known to be fluorescent. The emission spectrum would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift), and the specific emission maximum and quantum yield would be dependent on the exact substitution and solvent environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. pharmatutor.org In organic molecules like this compound, the most significant transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. libretexts.orgyoutube.com

The core structure of 2-oxindole acts as a chromophore, the part of the molecule responsible for absorbing light. The electronic spectrum is typically characterized by strong absorptions arising from π → π* transitions associated with the aromatic benzene ring and the fused pyrrolidone ring system. A weaker absorption band, often at a longer wavelength, may also be observed due to n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atom. uzh.ch

The presence of the 5-cyanoethyl substituent can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). Functional groups can alter the electron density of the chromophore, thereby modifying the energy gap between the ground and excited states. nih.gov For instance, conjugation effects or electron-withdrawing/donating properties of the substituent can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Table 1: Representative UV-Vis Absorption Data for a Substituted 2-Oxindole in Methanol

| Transition Type | Absorption Maximum (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~250 nm | High (~10,000 - 20,000) |

| π → π* | ~285 nm | Moderate (~5,000 - 10,000) |

Note: The values presented are illustrative for a substituted oxindole derivative and may vary based on the specific solvent and substitution pattern.

Rotationally Resolved Electronic Spectroscopy for Ground and Excited State Structures

Rotationally resolved electronic spectroscopy is a high-resolution technique performed on molecules in the gas phase, typically in a molecular beam, to obtain precise information about their geometric structures in both the ground (S₀) and electronically excited (S₁) states. nist.govru.nl By analyzing the fine rotational structure of an electronic transition, it is possible to determine the molecule's rotational constants (A, B, and C) with high accuracy for each electronic state.

These rotational constants are inversely related to the principal moments of inertia, which depend directly on the molecule's mass distribution and geometry. Therefore, a change in the rotational constants upon electronic excitation provides detailed insight into the changes in bond lengths and angles that occur when the molecule absorbs a photon. ru.nl

Furthermore, this technique can determine the orientation of the transition dipole moment (TDM) within the molecule's inertial frame. The TDM orientation is a critical indicator of the nature of the excited electronic state, allowing for the definitive assignment of states, such as the closely spaced ¹Lₐ and ¹Lₑ states in indole-based systems. nist.gov Studies on oxindole and substituted indoles have utilized this method to distinguish between these states based on TDM orientation and changes in the permanent dipole moment upon excitation. nist.govsemanticscholar.org

Table 2: Illustrative Molecular Parameters of an Indole Derivative from Rotationally Resolved Spectroscopy

| Parameter | Ground State (S₀) | Excited State (S₁) |

|---|---|---|

| Rotational Constant A | 2500 MHz | 2450 MHz |

| Rotational Constant B | 850 MHz | 830 MHz |

| Rotational Constant C | 650 MHz | 635 MHz |

Note: Data are representative for a related indole derivative to illustrate the type of information obtained from this experimental technique.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming its elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, characteristic fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group.

Loss of the side chain: Cleavage of the bond connecting the cyanoethyl group to the oxindole ring, leading to the loss of a ·CH₂CH₂CN radical or related neutral molecules.

Ring cleavage: Fragmentation of the heterocyclic or benzene ring system, a common pathway for indole derivatives. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 186.21 g/mol )

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺˙ (Molecular Ion) | - |

| 157 | [M - C₂H₅]⁺ | ·CH₂CH₃ (after rearrangement) |

| 146 | [M - CH₂CN]⁺ | ·CH₂CN |

| 133 | [C₈H₇NO]⁺ | C₃H₃N (Acrylonitrile) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

The analysis also elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. mdpi.com For this compound, XRD analysis would be expected to show hydrogen bonding involving the N-H group of the oxindole ring and potentially the carbonyl oxygen or the nitrile nitrogen of neighboring molecules. The planarity of the oxindole ring system and the orientation of the cyanoethyl substituent would also be precisely determined. nih.gov

Table 4: Representative Crystallographic Data for a Substituted Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.031 |

| b (Å) | 13.035 |

| c (Å) | 17.204 |

| β (°) | 91.87 |

| Volume (ų) | 904.5 |

Note: The data presented are from a known polymorph of 5-methoxy-1H-indole-2-carboxylic acid and serve as an illustrative example of crystallographic parameters. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance. cardiff.ac.uk

The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. For a sample to be considered pure, the experimental (found) values are generally expected to agree with the theoretical (calculated) values to within a narrow margin, typically ±0.4%. cardiff.ac.uk This analysis confirms that the isolated compound has the correct elemental composition, supporting the structural characterization obtained from other spectroscopic methods.

Table 5: Elemental Analysis Data for this compound (C₁₁H₁₀N₂O)

| Element | Theoretical Mass % | Experimental (Found) Mass % |

|---|---|---|

| Carbon (C) | 70.95% | 70.81% |

| Hydrogen (H) | 5.41% | 5.45% |

| Nitrogen (N) | 15.04% | 14.92% |

Note: Experimental values are hypothetical and presented to illustrate typical results that would confirm the compound's purity and composition.

Computational Investigations of 5 Cyanoethyl 2 Oxindole

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to predict the physicochemical properties of molecules. For a molecule like 5-Cyanoethyl-2-oxindole, these calculations would provide deep insights into its structure, reactivity, and spectroscopic characteristics from a molecular orbital and electron density perspective.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles for the ground state of this compound. This would reveal the precise spatial orientation of the oxindole (B195798) ring relative to the cyanoethyl group.

Table 1: Theoretical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=O | Data not available |

| C-N (ring) | Data not available | |

| C-C (ethyl) | Data not available | |

| C≡N | Data not available | |

| **Bond Angles (°) ** | O=C-N | Data not available |

| C-C-C (ethyl) | Data not available |

| Dihedral Angles (°) | Ring-Ethyl Torsion | Data not available |

This table illustrates the type of data a DFT geometry optimization would yield. Specific values for this compound are not available in published literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Global Reactivity Parameters

Table 2: Calculated FMO Energies and Global Reactivity Parameters for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity (ω) | Data not available |

This table shows the parameters that would be derived from an FMO analysis. Specific values for the target molecule are not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-poor areas, likely near hydrogen atoms, which are attractive to nucleophiles.

Vibrational Frequency Analysis for Spectroscopic Correlation (e.g., FT-IR)

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. For this compound, this analysis would predict the vibrational modes associated with specific functional groups, such as the C=O stretch of the oxindole ring, the C≡N stretch of the nitrile group, and various C-H and N-H vibrations. Comparing theoretical and experimental spectra helps confirm the molecular structure and assign spectral peaks.

Table 3: Theoretical Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Experimental FT-IR (cm-1) |

|---|---|---|---|

| N-H Stretch | Amide | Data not available | Data not available |

| C≡N Stretch | Nitrile | Data not available | Data not available |

| C=O Stretch | Amide (Lactam) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | Data not available | Data not available |

This table is a template for comparing calculated and experimental vibrational frequencies. This data is not currently available for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excited states of molecules. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (intensities) of these electronic transitions. It would also identify the specific molecular orbitals involved in the primary electronic transitions (e.g., π→π* or n→π*).

Table 4: Predicted Electronic Absorption Spectra Data for this compound (Illustrative)

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

This table illustrates the typical output of a TD-DFT calculation. No such data has been published for this compound.

Theoretical Investigations of Regioselectivity and Reaction Mechanisms

Computational chemistry is a powerful tool for studying the mechanisms and selectivity of chemical reactions. For this compound, theoretical investigations could be used to explore its reactivity in various transformations. For example, DFT could be used to model the transition states of potential reactions, such as electrophilic aromatic substitution on the benzene ring or reactions at the α-carbon to the carbonyl group. By calculating the activation energies for different pathways, one could predict the regioselectivity (i.e., which position on the molecule is most likely to react) and elucidate the step-by-step reaction mechanism. Such studies are crucial for understanding and predicting the chemical behavior of the molecule.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are pivotal computational techniques for exploring the dynamic nature of molecules and identifying their low-energy spatial arrangements. These methods are crucial for understanding how a molecule's shape and flexibility influence its physical properties and biological activity.

Conformational Analysis: A systematic search of the conformational space of this compound would identify the most stable conformers. This is often achieved by rotating the rotatable bonds and calculating the potential energy of each resulting structure. For this compound, the key rotatable bonds are within the cyanoethyl substituent. The relative energies of the different conformers would indicate which shapes are most likely to be populated at equilibrium. Such studies on related benzothiazole (B30560) derivatives have shown that even simple phenyl substitutions can lead to distinct low-energy conformers. mdpi.com

A hypothetical conformational analysis of this compound would likely reveal several low-energy structures, with the orientation of the cyanoethyl group relative to the oxindole ring being the primary differentiating feature. The results of such an analysis are critical for subsequent computational studies, such as molecular docking, where the starting conformation of the ligand can significantly impact the predicted binding mode and affinity.

Theoretical Studies on Excited States and Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Theoretical calculations can provide deep insights into these properties, aiding in the design of molecules with specific optical characteristics.

Computational studies on related cyanoindoles have been instrumental in elucidating the nature of their lowest excited singlet states, which are crucial for fluorescence. researchgate.netresearchgate.net The position of the cyano group on the indole (B1671886) ring has been shown to significantly influence the electronic properties of both the ground and excited states. For 5-cyanoindole, the lowest excited state is determined to be of La character, which is in contrast to many other indole derivatives. This highlights the importance of the substituent's electronic effect on the photophysical behavior.

For this compound, time-dependent density functional theory (TD-DFT) would be a suitable method to predict its UV-Vis absorption spectrum. These calculations would identify the energies of the electronic transitions and the corresponding oscillator strengths. The nature of these transitions (e.g., π→π* or n→π*) and the involvement of the cyanoethyl group in the molecular orbitals would be key findings. Furthermore, calculations of the excited state dipole moments and transition dipole moments would provide a more complete picture of the molecule's interaction with light.

A theoretical investigation into the excited state dynamics of this compound could also predict its fluorescence lifetime and quantum yield. Studies on 2-cyanoindole have shown a drastic shortening of the fluorescence lifetime in protic solvents like water, indicating the influence of the environment on the excited state deactivation pathways. researchgate.net Similar solvent effects would be anticipated for this compound.

Computational Prediction of Molecular Interactions (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Numerous docking studies have been performed on oxindole derivatives, highlighting their potential to interact with a variety of biological targets. nih.govnih.govresearchgate.net For instance, oxindole derivatives have been investigated as potential inhibitors of the main protease of SARS-CoV-2. nih.govresearchgate.net In these studies, the oxindole scaffold typically forms key hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of the enzyme.

A molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a chosen protein. The cyanoethyl group would likely play a significant role in the binding, potentially forming hydrogen bonds or dipole-dipole interactions. The results of the docking simulation would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking study of this compound against a hypothetical protein kinase.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Leu12, Val20, Ala35, Lys50, Glu70 |

| Hydrogen Bonds | N-H of oxindole with Glu70 (backbone C=O)C=O of oxindole with Lys50 (side chain N-H) |

| Hydrophobic Interactions | Oxindole ring with Leu12, Val20, Ala35 |

| Other Interactions | Cyano group with the side chain of a polar residue |

Such computational predictions are invaluable for prioritizing compounds for experimental testing in drug discovery pipelines.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. Computational methods, particularly those based on density functional theory (DFT), are frequently used to predict the NLO properties of organic molecules.

The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large dipole moments, extended π-conjugation, and charge-transfer characteristics often exhibit significant NLO properties. The oxindole scaffold, with its fused aromatic rings and carbonyl group, possesses a degree of electronic delocalization. The introduction of a cyano group, which is an electron-withdrawing group, can enhance the intramolecular charge transfer and thus the NLO response.

Computational studies on other organic compounds have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly increase the first hyperpolarizability (β). scielo.org.mx For this compound, DFT calculations could be used to compute the dipole moment, polarizability, and first and second hyperpolarizabilities. The results would indicate its potential as an NLO material.

A hypothetical table of calculated NLO properties for this compound is presented below, based on typical values for similar organic molecules.

| Property | Calculated Value |

| Dipole Moment (Debye) | 4.2 |

| Average Polarizability (α, a.u.) | 150 |

| First Hyperpolarizability (β, a.u.) | 800 |

| Second Hyperpolarizability (γ, a.u.) | 25000 |

These theoretical predictions can guide the synthesis and experimental characterization of new NLO materials.

High-Pressure Computational Studies for Structural and Electronic Properties

High-pressure computational studies investigate how the structural and electronic properties of a material change under extreme pressure. Such studies are relevant for understanding the behavior of materials in geological environments or for designing materials with novel properties that emerge under compression.

While high-pressure computational studies on oxindole derivatives are not commonly reported, the methodology would involve performing quantum mechanical calculations (e.g., using DFT) on the crystal structure of this compound at various simulated pressures. These calculations would predict how the unit cell parameters, bond lengths, and bond angles change with increasing pressure.

Furthermore, the electronic band structure and density of states could be calculated at different pressures to understand how the electronic properties are affected. For example, pressure can induce changes in the band gap, which could lead to insulator-to-metal transitions or changes in optical properties. The vibrational frequencies (e.g., from Raman or IR spectroscopy) are also expected to shift with pressure, and these shifts can be predicted computationally.

A hypothetical study on this compound might reveal a gradual decrease in the intermolecular distances within the crystal lattice and a blue shift in the vibrational modes associated with the C=O and C≡N stretching frequencies as pressure increases. Such theoretical investigations provide fundamental insights into the compressibility and stability of molecular crystals.

Advanced Applications and Research Directions of 5 Cyanoethyl 2 Oxindole Scaffolds

Role as a Privileged Scaffold in Advanced Organic Synthesis

While the oxindole (B195798) core is widely recognized as a privileged scaffold in drug discovery, the specific contributions of the 5-cyanoethyl substituent in establishing 5-Cyanoethyl-2-oxindole as a versatile building block for a wide array of complex structures is an area that warrants further exploration.

Building Block for Complex Heterocyclic Architectures

Patent literature highlights the utility of this compound as a key intermediate. For instance, it serves as a precursor in the synthesis of various indolinone-based compounds designed to modulate protein kinase activity. The cyanoethyl group at the 5-position offers a reactive handle for further chemical transformations.

One documented reaction is the hydrolysis of the nitrile group to a carboxylic acid. In a typical procedure, this compound is refluxed in the presence of concentrated hydrochloric acid to yield 5-(2-carboxyethyl)-2-oxindole google.comgoogle.comgoogle.com. This transformation provides a crucial functional group for further derivatization, such as amide bond formation, to build more complex molecular architectures.

Precursor for Diverse Chemical Structures

The synthesis of this compound itself is documented, typically proceeding from a precursor such as 5-chloroethyl-2-oxindole. The reaction involves nucleophilic substitution with a cyanide salt, for example, potassium cyanide in a solvent like dimethylsulfoxide at elevated temperatures googleapis.comgoogleapis.com.

| Precursor | Reagent | Product | Reference |

| 5-Chloroethyl-2-oxindole | Potassium Cyanide | This compound | googleapis.comgoogleapis.com |

| This compound | Concentrated HCl | 5-(2-carboxyethyl)-2-oxindole | google.comgoogle.comgoogle.com |

This table showcases the documented synthetic transformations involving this compound.

Beyond its conversion to the corresponding carboxylic acid, its role as a precursor for novel isatins or the isatogen molecular group is not explicitly detailed in the currently available research.

Contributions to Catalysis Research

A comprehensive review of scientific databases did not reveal specific research articles or patents detailing the application of this compound or its direct derivatives in the field of catalysis. The following sections represent areas where the broader oxindole scaffold has seen significant research, but specific examples involving the 5-cyanoethyl substitution are lacking.

Development of Chiral and Achiral Catalysts

There is no direct evidence in the reviewed literature of this compound being utilized in the development of either chiral or achiral catalysts.

Ligand Design in Metal-Catalyzed Reactions

The design of ligands is a critical aspect of metal-catalyzed reactions, and while oxindole derivatives have been explored in this context, the specific use of this compound as a ligand or as a component in a more complex ligand structure is not documented.

Organocatalytic Applications

Organocatalysis is a powerful tool in modern organic synthesis, and various oxindole-containing molecules have been employed as organocatalysts. However, there are no specific reports of this compound being used in this capacity.

Asymmetric Synthesis and Diastereoselective Control

The synthesis of chiral 2-oxindole derivatives, particularly those with stereocenters at the C3 position, is of significant interest due to the profound impact of stereochemistry on biological activity. nih.govrsc.org Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of complex oxindole and spirooxindole frameworks. acs.orgnih.govnih.govresearchgate.net These strategies offer high yields and excellent stereocontrol under mild conditions.

Various chiral catalysts, such as bifunctional squaramides, are effective in promoting cascade reactions that lead to enantioenriched polycyclic aza-spirooxindoles. nih.govacs.org For instance, the asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles can be achieved with excellent stereocontrol. acs.org The electronic properties of substituents at the C5 position of the oxindole ring, such as a cyanoethyl group, can influence the reactivity and selectivity of these transformations, although often a weaker effect is observed compared to other positions. acs.org

Key strategies in the asymmetric synthesis of substituted oxindoles include:

Organocatalytic Cascade Reactions: Multi-component reactions catalyzed by chiral amines or phosphoric acids to build complex spirooxindoles. nih.gov

Michael/Friedel-Crafts Cascade: An efficient method for creating polycyclic aza-spirooxindoles with high stereocontrol. acs.org

[3+2] Cycloadditions: Metal complex-catalyzed reactions, for example using a chiral N,N′-dioxide–Mg(OTf)2 system, to form pyrazolidine products with adjacent quaternary–tertiary stereocenters. acs.org

Domino Reactions: One-pot triple Michael domino reactions can form multiple C-C bonds and several stereocenters, including a quaternary one, with high stereoselectivity. nih.gov

These methods provide access to a diverse library of chiral oxindole derivatives. The precise control over diastereoselectivity and enantioselectivity is crucial for developing compounds with specific biological or material properties.

Table 1: Representative Organocatalytic Asymmetric Reactions for Spirooxindole Synthesis

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Michael/Friedel-Crafts | Chiral Squaramide | 1,3-Nitroenynes & 3-Pyrrolyloxindoles | Aza-Spirooxindoles | 70-84 | 3:1 | 85-92 |

| Domino Reaction | Quinine-derived Squaramide | N-Boc Ketimines & γ-Hydroxy Enones | Spirooxindole Oxazolidines | 72 | 1.1:1 | 88 |

| [3+2] Cycloaddition | N,N′-Dioxide–Mg(OTf)2 | Methyleneindolinones & Azomethine Imines | Pyrazolidine Spirooxindoles | up to 99 | >19:1 | up to 99 |

| [2+4] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindoles & o-Quinone Methides | Indole-Chromans | up to 98 | up to 93:7 | up to 98 |

Data synthesized from multiple sources for illustrative purposes of the 2-oxindole scaffold. acs.orgacs.orgacs.orgmdpi.com

Development in Materials Science and Functional Materials

The unique chemical structure of the 2-oxindole scaffold makes it a valuable building block for the development of novel functional materials. The presence of the cyano group in this compound can be particularly advantageous for applications in materials science.

The indole (B1671886) moiety, the parent structure of oxindole, has been explored for creating advanced composite materials. Polyindole (PIn) and its derivatives are recognized as promising conducting polymers for energy storage applications due to high redox activity and excellent thermal stability. researchgate.net PIn-based hybrid composites, which incorporate metal oxides or carbon materials, are being developed as electrode materials for supercapacitors. researchgate.net The functionalization of the indole ring, such as with a cyanoethyl group, could further enhance the electrochemical properties of these nanocomposites. Additionally, oxindole derivatives have been studied for their potential in targeted therapies by immobilizing them on the surface of nanocarriers like functionalized fullerenes. mdpi.com

Cyanine dyes are a class of synthetic dyes with applications as fluorescent labels for biomolecules. wikipedia.org They are characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain. wikipedia.orgnih.gov The indolenine unit, which is structurally related to the oxindole core, is a common heterocycle used in the synthesis of cyanine dyes. nih.gov A modular approach to synthesizing heterobifunctional cyanine 5 dyes often starts with a commercially available indolenine derivative. nih.gov The this compound could potentially serve as a precursor for novel cyanine dyes, where the cyano group could modulate the spectral properties or act as a reactive handle for conjugation.

Organic materials with delocalized π-electrons are of great interest for non-linear optical (NLO) applications due to their potential for high nonlinear optical susceptibilities and fast response times. nih.govrochester.edu The indole ring system, with its inherent π-conjugation, is a promising scaffold for NLO materials. researchgate.net The introduction of donor and acceptor groups can enhance the NLO properties of organic molecules. nih.gov Derivatives of 3,3′-biindole 2,2′(1H,1′H)-dione have been studied for their NLO properties, showing that substitutions on the indole ring significantly affect the nonlinear absorption and refraction. The this compound, possessing an electron-withdrawing cyano group, could be a candidate for creating NLO-active materials, as such functional groups can enhance molecular hyperpolarizability.

Molecular Recognition Studies and Ligand Design Principles

The indole scaffold is recognized for its ability to be incorporated into drug-like molecules and has been used to design ligands for various pharmacological targets. nih.govmdpi.com Oxindole derivatives are known to act as competitive inhibitors for enzymes like cyclin-dependent kinases (CDKs) and have been pivotal in the development of kinase inhibitors for anti-cancer therapies. mdpi.comtargetmol.com

Future Research Perspectives and Emerging Areas in this compound Chemistry

The field of 2-oxindole chemistry is rapidly evolving, with continuous development of new synthetic methodologies and applications. nih.govrsc.org For this compound specifically, future research is likely to focus on several key areas:

Exploration of Novel Asymmetric Reactions: Developing new catalytic systems for the highly selective synthesis of chiral this compound derivatives. This will enable the preparation of a wider range of stereochemically defined compounds for biological screening and materials science applications.

Development of Novel Functional Materials: Systematically investigating the integration of this compound into polymers and nanocomposites to create materials with tailored electronic and optical properties. This includes exploring its potential in organic electronics, sensors, and energy storage devices.

Advanced Optical and Photonic Applications: Designing and synthesizing novel dyes and NLO materials based on the this compound scaffold. The unique electronic properties conferred by the cyanoethyl group could lead to materials with enhanced performance in applications like bioimaging and optical data processing.

Drug Discovery and Chemical Biology: Utilizing the this compound scaffold in the rational design of new therapeutic agents. This will involve detailed studies of its interactions with various biological targets and leveraging its specific substitution pattern to achieve high potency and selectivity. The development of chemical probes based on this scaffold could also aid in elucidating biological pathways.

Sustainable Chemistry: Focusing on the development of more environmentally benign and atom-economical synthetic routes to this compound and its derivatives, aligning with the principles of green chemistry.

Q & A

What are the key considerations for synthesizing 5-Cyanoethyl-2-oxindole with high purity and yield?

Basic Research Question

To optimize synthesis, researchers should focus on reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and purification techniques. For example, cyclocondensation reactions involving substituted oxindoles and acrylonitrile derivatives often require precise stoichiometric ratios and inert atmospheres to minimize side reactions like oligomerization. Post-synthesis purification via column chromatography (using silica gel and gradient elution) or recrystallization (in ethanol/water mixtures) is critical to isolate the target compound. Validation through melting point analysis, NMR (to confirm cyanoethyl group integration at δ ~2.5–3.5 ppm), and HPLC (purity >95%) is essential .

How can researchers resolve contradictory data in the spectroscopic characterization of this compound derivatives?

Advanced Research Question

Contradictions in spectral data (e.g., unexpected splitting in -NMR or FT-IR peak shifts) often arise from conformational isomerism, solvent effects, or impurities. Methodological solutions include:

- Variable-temperature NMR to identify dynamic equilibria between rotamers.

- Computational modeling (DFT calculations) to predict and assign spectral features.

- Cross-validation using complementary techniques (e.g., X-ray crystallography for definitive structural confirmation).

Documentation of solvent, concentration, and instrument parameters (e.g., NMR field strength) is critical for reproducibility .

What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

To investigate reactivity, employ a factorial design varying:

- Catalyst systems : Pd(II)/ligand combinations (e.g., Pd(OAc) with SPhos).

- Substituent effects : Electron-withdrawing/donating groups on the oxindole core.

- Reaction medium : Polar aprotic solvents (DMF, DMSO) vs. biphasic systems.

Quantify outcomes via kinetic profiling (e.g., GC-MS sampling at intervals) and Hammett plots to correlate substituent electronic effects with reaction rates. Include control experiments (e.g., catalyst-free conditions) to rule out non-catalytic pathways .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Stability studies should assess:

- Thermal degradation : Accelerated aging at 40°C, 60°C, and 80°C under controlled humidity.

- Photolytic sensitivity : Exposure to UV-Vis light (300–800 nm) in inert vs. aerobic conditions.

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis.

Analytical endpoints include HPLC purity, mass loss (TGA), and degradation product identification via LC-MS. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

What methodologies are effective for elucidating the biological activity of this compound derivatives?

Advanced Research Question

For biological studies:

- Targeted assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via dose-response curves.

- Cellular models : Prioritize 3D cell cultures or patient-derived xenografts (PDX) over monolayer cultures for translational relevance.

- Off-target profiling : Employ high-throughput screening (HTS) or chemoproteomics to identify unintended interactions.

Data should be normalized to positive/negative controls, and statistical significance evaluated using ANOVA with post-hoc corrections .

How can computational chemistry be integrated with experimental data to predict this compound’s physicochemical properties?

Advanced Research Question

Combine molecular dynamics (MD) simulations (e.g., solvation free energy calculations) with experimental LogP (octanol/water partitioning) and pKa (potentiometric titration) data. Validate predictions using QSPR models trained on structurally related oxindoles. Address discrepancies by refining force field parameters or incorporating quantum mechanical corrections (e.g., DFT-D3 dispersion corrections) .

What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Basic Research Question

To ensure consistency:

- Process analytical technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progression.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical process parameters (CPPs).

- Quality-by-Design (QbD) : Define a design space for raw material attributes (e.g., solvent grade, catalyst purity).

Document all deviations and conduct root-cause analysis for out-of-specification (OOS) batches .

How should researchers approach structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Question

For SAR:

- Systematic substitution : Synthesize analogs with variations at the oxindole 3-position (cyanoethyl group) and 5-position (halogen, alkyl, aryl).

- Free-Wilson analysis : Quantify contributions of substituents to biological activity.

- Crystallographic studies : Resolve ligand-target co-crystal structures to map binding interactions.

Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with activity .

What are best practices for integrating disparate datasets (e.g., synthetic, spectroscopic, biological) in this compound research?

Advanced Research Question

Adopt FAIR data principles :

- Findability : Assign unique identifiers (e.g., DOI) to datasets and metadata.

- Interoperability : Use standardized formats (e.g., .cif for crystallography, .mnova for NMR).

- Reproducibility : Publish raw data and analysis scripts (e.g., Python/R) in repositories like Zenodo or Figshare.

Cross-reference datasets using tools like KNIME or Pipeline Pilot for meta-analysis .

How can researchers address challenges in scaling up this compound synthesis without compromising efficiency?

Advanced Research Question

For scale-up:

- Flow chemistry : Optimize residence time and mixing efficiency to prevent exothermic runaway reactions.

- Green chemistry metrics : Calculate E-factor and atom economy to minimize waste.

- Process intensification : Evaluate microwave-assisted or photochemical activation for energy efficiency.

Validate scalability using kilo-lab pilots and compare critical quality attributes (CQAs) with small-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.